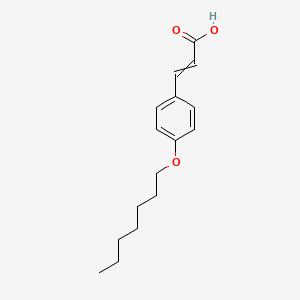
4-(Heptyloxy)cinnamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Heptyloxy)cinnamic acid is an organic compound belonging to the class of hydroxycinnamic acids These compounds are characterized by a phenylpropanoid structure, which includes a phenyl ring and a three-carbon side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Heptyloxy)cinnamic acid typically involves the esterification of cinnamic acid derivatives followed by etherification. One common method is the reaction of cinnamic acid with heptyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. This ester is then subjected to etherification using a suitable base, such as sodium hydride, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and etherification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, biotechnological approaches, such as microbial fermentation, are being explored for the sustainable production of hydroxycinnamic acids .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Heptyloxy)cinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the side chain to a single bond, forming saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of heptyloxybenzaldehyde or heptyloxybenzoic acid.
Reduction: Formation of 4-heptyloxyhydrocinnamic acid.
Substitution: Formation of various substituted heptyloxycinnamic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Heptyloxy)cinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Industry: It is used in the production of cosmetics, flavors, and fragrances due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 4-(Heptyloxy)cinnamic acid involves its interaction with cellular pathways and molecular targets. The compound exerts its effects through:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways and gene expression.
Vergleich Mit ähnlichen Verbindungen
4-(Heptyloxy)cinnamic acid can be compared with other hydroxycinnamic acids, such as:
Cinnamic Acid: The parent compound with a simpler structure and similar aromatic properties.
p-Coumaric Acid: Known for its antioxidant and antimicrobial activities.
Ferulic Acid: Widely studied for its anti-inflammatory and anticancer properties.
Caffeic Acid: Noted for its strong antioxidant activity and potential health benefits.
Uniqueness: this compound stands out due to its heptyloxy side chain, which imparts unique physicochemical properties and enhances its solubility in organic solvents
Eigenschaften
Molekularformel |
C16H22O3 |
|---|---|
Molekulargewicht |
262.34 g/mol |
IUPAC-Name |
3-(4-heptoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H22O3/c1-2-3-4-5-6-13-19-15-10-7-14(8-11-15)9-12-16(17)18/h7-12H,2-6,13H2,1H3,(H,17,18) |
InChI-Schlüssel |
PCEUYCVFQYQWJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=CC=C(C=C1)C=CC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














